4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione is an organic compound that features a unique structure combining a chloroaniline moiety with a methoxy-substituted cyclohexadiene-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of 3-chloroaniline with a methoxy-substituted cyclohexadiene-dione precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: The chloroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler analogue with similar reactivity but lacking the methoxy and dione functionalities.
2-(3-Chloroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione: Another compound with a chloroaniline moiety but a different core structure.
Uniqueness
4-(3-Chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione is unique due to its combination of a chloroaniline group with a methoxy-substituted cyclohexadiene-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
90966-32-8 |
---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
4-(3-chloroanilino)-5-methoxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13-7-12(17)11(16)6-10(13)15-9-4-2-3-8(14)5-9/h2-7,15H,1H3 |
InChI Key |
KTJKJZDKUSYJGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.